

Replicating Historical Findings on N-Methylmescaline: A Comparative Guide

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Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methylmescaline with its parent compound, mescaline, and other structurally related phenethylamines. It synthesizes historical findings with modern pharmacological data, offering a resource for researchers investigating structure-activity relationships of psychedelic compounds. The guide details the historical context of N-Methylmescaline's discovery, its pharmacological profile, and the experimental methodologies used to assess its psychoactive potential.

Historical Context and Core Findings

N-Methylmescaline was first isolated and synthesized in 1937 by Ernst Späth and Johann Bruck.[1] As the N-methylated analog of the classic psychedelic mescaline, it was a natural candidate for early structure-activity relationship studies.[1] However, historical reports consistently indicated that N-Methylmescaline is pharmacologically distinct from mescaline, notably lacking psychedelic effects in humans at doses up to 25 mg.[1] This finding has been corroborated by preclinical studies, where N-Methylmescaline failed to substitute for mescaline in drug discrimination tests in rodents, a key indicator of shared subjective effects.[1][2]

Comparative Pharmacological Data

The primary mechanism of action for classic psychedelics like mescaline is agonism at the serotonin 2A (5-HT2A) receptor.[3][4] The available data, though limited for N-Methylmescaline, suggests a significantly lower affinity for serotonin receptors compared to mescaline.



Data Presentation: Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data for N-Methylmescaline, mescaline, and a selection of other phenethylamine analogs. It is important to note that direct, modern comparative Ki values for N-Methylmescaline are not readily available in the scientific literature. The value presented is a historical A2 value, which is a measure of antagonist potency, and should be interpreted with caution as it is not a direct measure of binding affinity (Ki).

Compound	5-HT2A (Ki in nM)	5-HT2C (Ki in nM)	5-HT1A (Ki in nM)	Notes
N- Methylmescaline	~5250 (A2 value)	Not Reported	Not Reported	Weaker affinity than mescaline.
Mescaline	9400 ± 2100	9900 ± 1000	6700 ± 600	[5]
Escaline	2100	Not Reported	Not Reported	Higher affinity than mescaline. [6]
Proscaline	Not Reported	Not Reported	Not Reported	Reported to be more potent than mescaline in humans.
ТМА	Not Reported	Not Reported	Not Reported	The α-methyl analog of mescaline, with comparable potency.

Note: Ki values for mescaline and its analogs are from Luethi et al., 2022, and were determined using radioligand binding assays with human recombinant receptors. The A2 value for N-Methylmescaline is from historical reports and its experimental details are not fully specified.

Experimental Protocols



To facilitate the replication and expansion of these historical findings, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted from modern receptor binding studies of phenethylamines and can be used to determine the binding affinity (Ki) of N-Methylmescaline and other compounds for the 5-HT2A receptor.

Materials:

- HEK293 cells stably expressing the human 5-HT2A receptor.
- Cell culture and membrane preparation reagents.
- Radioligand: [3H]ketanserin.
- Non-specific binding control: Ketanserin (10 μM).
- Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
- Test compounds (N-Methylmescaline, mescaline, etc.) at various concentrations.
- 96-well microplates.
- Scintillation counter.

Procedure:

- Membrane Preparation: Harvest HEK293 cells expressing the 5-HT2A receptor and prepare a crude membrane fraction by homogenization and centrifugation.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 μL of assay buffer.
 - 50 μL of [3H]ketanserin (at a concentration near its Kd).



- \circ 50 μ L of test compound at varying concentrations or vehicle (for total binding) or 10 μ M ketanserin (for non-specific binding).
- 50 μL of the membrane preparation.
- Incubation: Incubate the plates at room temperature for 60 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
- Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Discrimination Study in Rodents

This protocol outlines a standard two-lever drug discrimination procedure to assess the subjective effects of N-Methylmescaline relative to mescaline.

Subjects:

Male rats (e.g., Sprague-Dawley) weighing 250-300g.

Apparatus:

 Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a cue light.

Procedure:

- Training:
 - Food deprive the rats to 85% of their free-feeding body weight.



- Train the rats to press a lever for food reinforcement on a fixed-ratio schedule.
- Once lever pressing is established, begin discrimination training. On training days,
 administer either mescaline (e.g., 10 mg/kg, i.p.) or saline 30 minutes before the session.
- When mescaline is administered, only presses on the "drug-correct" lever are reinforced.
 When saline is administered, only presses on the "saline-correct" lever are reinforced. The position of the drug-correct lever should be counterbalanced across animals.
- Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >80% of total responses on the correct lever before the first reinforcer).

Substitution Testing:

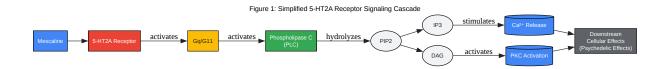
- Once the discrimination is stable, substitution tests with N-Methylmescaline can be conducted.
- Administer various doses of N-Methylmescaline (e.g., 1, 3, 10, 30 mg/kg, i.p.) 30 minutes before the session.
- During test sessions, presses on either lever are recorded but not reinforced to avoid influencing subsequent behavior (extinction session).
- The percentage of responses on the drug-correct lever is measured for each dose of N-Methylmescaline.

Data Analysis:

 A compound is considered to fully substitute for the training drug if it produces >80% druglever responding. Partial substitution is typically defined as 20-80% drug-lever responding.

Mandatory Visualizations Signaling Pathway of Mescaline at the 5-HT2A Receptor





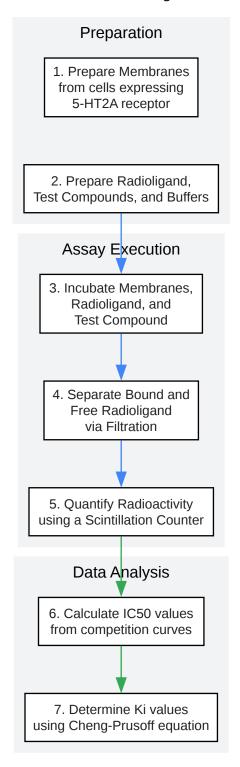
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Caption: Simplified 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay



Figure 2: Workflow for a Radioligand Binding Assay





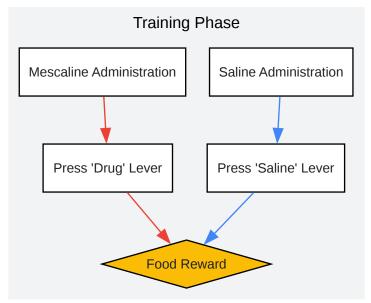
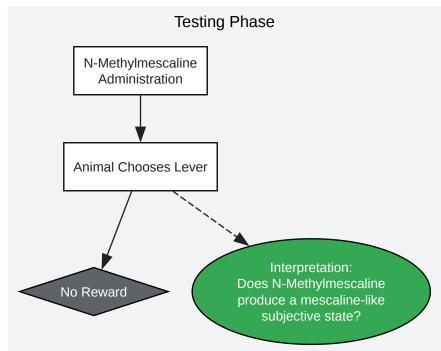


Figure 3: Logic of Drug Discrimination



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